

WHI-P154: Core Characteristics and Key Data

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Compound Focus: Whi-P154

CAS No.: 211555-04-3

Cat. No.: S547978

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WHI-P154 was initially identified as a potent JAK3 inhibitor. The table below summarizes its primary biochemical and cellular characteristics, which are crucial for designing experiments [1] [2] [3].

Property	Detail
Chemical Name	2-Bromo-4-[(6,7-dimethoxy-4-quinazoliny)amino]phenol [2] [3]
Molecular Weight	376.2 [1] [2] [3]
CAS Number	211555-04-3 [1] [2] [3]
Primary Target (IC ₅₀)	JAK3 (1.8 µM) [1] [2] [3]
Other Kinase Targets (IC ₅₀)	EGFR (4 nM), VEGFR (100 nM), Src (100 nM) [1]
Key Biological Effects	Inhibits STAT1 activation, iNOS expression, and NO production in macrophages; induces apoptosis in glioblastoma cells [1] [2] [3]

A critical subsequent finding was that **WHI-P154** is **not a selective JAK3 inhibitor**. It potently inhibits other kinases, particularly EGFR, at much lower concentrations (in the nanomolar range) [1] [4]. This broad activity must be considered when interpreting its biological effects.

Established Experimental Models and Protocols

WHI-P154 has been used in various *in vitro* and *in vivo* models to study inflammatory and oncological pathways.

In Vitro Experimental Models

The table below outlines key cell-based assays documented in the literature [5] [1] [6].

Research Area	Cell Line/Type	Treatment & Concentration	Key Read-Outs
Immunology / Inflammation	J774 murine macrophages; human epithelial cells [5] [6] [4]	Activated with LPS or IFN- γ ; WHI-P154 (e.g., 1-30 μ M) [5] [6]	Nitrite accumulation (NO production); iNOS protein/mRNA levels (Western blot, qPCR); STAT1 phosphorylation; TNF- α production [5] [6]
Cancer Research	U373 and U87 human glioblastoma cell lines [1] [4]	WHI-P154 (0.1-250 μ M); EGF-conjugated WHI-P154 [1]	Cell viability (MTT assay); apoptosis; cell adhesion and migration [1]
Neuroscience	Mouse and human neural progenitor cells (NPCs) [4]	WHI-P154 (concentration not specified in results) [4]	Differentiation into neurons/oligodendrocytes (markers: Tuj1, MAP2, Olig2); inhibition of astrocyte differentiation (GFAP marker) [4]

Detailed Macrophage Protocol

A typical protocol for studying inflammation in macrophages involves [5] [6]:

- **Cell Culture:** J774 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
- **Pre-treatment:** Cells are pre-treated with **WHI-P154** (e.g., 1, 3, 10, 30 μ M) for a specified period before activation.

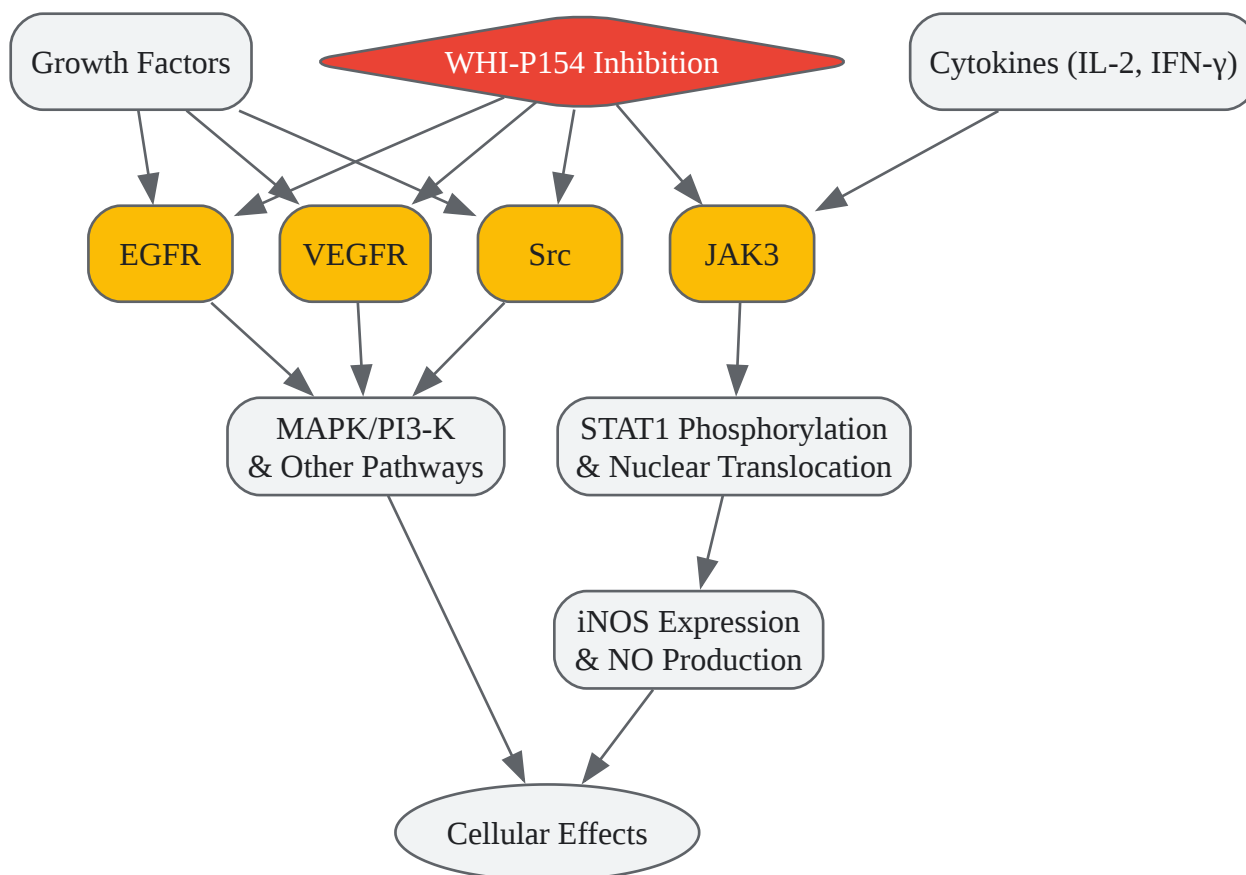
- **Activation:** Cells are stimulated with bacterial **Lipopolysaccharide (LPS)** (e.g., 100 ng/mL) or **IFN- γ** .
- **Incubation:** After incubation (typically 24 hours), supernatant and cell lysates are collected.
- **Analysis:**
 - **Nitrite Measurement:** Culture supernatant is analyzed for nitrite accumulation using the Griess reaction as a surrogate for NO production.
 - **Protein Analysis:** Cell lysates are subjected to Western blotting to detect iNOS, COX-2, and phospho-STAT1 protein levels.
 - **mRNA Analysis:** RNA is extracted for quantitative PCR to measure iNOS mRNA expression.
 - **Viability Assay:** Cell viability is confirmed using a assay such as XTT to rule out cytotoxic effects of the inhibitor.

In Vivo Model: Glioblastoma Xenograft

- **Animal Model:** Severe combined immunodeficient (SCID) mice with human glioblastoma xenografts [1].
- **Dosage & Administration:** **WHI-P154** conjugated to Epidermal Growth Factor (EGF) is administered intraperitoneally at **0.5 or 1 mg/kg for 10 consecutive days** [1].
- **Outcome:** Treatment with EGF-P154 results in **delayed tumor progression and improved tumor-free survival** compared to control groups [1].

WHI-P154 in the JAK-STAT Signaling Pathway

The following diagram illustrates the multi-kinase inhibitory profile of **WHI-P154** and its downstream effects on key cellular processes based on experimental evidence.



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This multi-target action is a double-edged sword: it makes **WHI-P154** a useful tool for studying broad kinase inhibition effects, but its lack of specificity means observed phenotypes cannot be attributed solely to JAK3 inhibition.

The Evolution of JAK3 Inhibitor Discovery

Research on **WHI-P154** laid important groundwork, but the field has since evolved to overcome its limitations, primarily its lack of selectivity [7].

- **From Low-Selectivity Tools to Selective Inhibitors:** Modern discovery efforts focus on achieving high selectivity for JAK3 over other JAK family members (JAK1, JAK2, TYK2) to minimize off-target effects. For example, **compound X15** is a recently reported covalent JAK3 inhibitor with an IC_{50} of **14.56 nM** and demonstrated efficacy in an atopic dermatitis mouse model [8].
- **AI-Driven Drug Design:** Generative AI and reinforcement learning are now used to explore vast chemical spaces and design novel synthesizable scaffolds with optimal properties [7]. These models

are trained on existing chemical databases to generate candidate molecules with predicted high binding affinity and selectivity for JAK3.

- **Advanced Computational Validation:** Potential candidates are rigorously evaluated using **molecular dynamics (MD) simulations and binding free energy calculations** (e.g., MM-GBSA) to predict their stability and strength of interaction with the JAK3 protein before synthesis [7].

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